7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectroscopy (400 MHz, DMSO-d₆) displays distinct signals for aromatic protons and substituents:
- Pyrazolo-triazolo-pyrimidine core : Singlets at δ 8.95 ppm (H-5) and δ 9.12 ppm (H-2) confirm the absence of adjacent protons on these carbons.
- 3-Chloro-4-methylphenyl group : A doublet at δ 7.58 ppm (J = 8.4 Hz, H-2') integrates for one proton, while a multiplet at δ 7.42–7.38 ppm corresponds to H-5' and H-6'. The methyl group resonates as a singlet at δ 2.35 ppm.
- 2-Methylphenyl group : Aromatic protons appear as a multiplet (δ 7.25–7.18 ppm), with the methyl group at δ 2.28 ppm.
¹³C NMR (100 MHz, DMSO-d₆) corroborates the structure:
High-Resolution Mass Spectrometry (HRMS) Profiling
HRMS (ESI-TOF) analysis confirms the molecular formula C₂₀H₁₅ClN₆ with an observed [M+H]⁺ ion at m/z 375.1024 (calculated: 375.1028). Fragment ions at m/z 252.0897 (C₁₃H₁₀ClN₃⁺) and m/z 123.0441 (C₇H₇N₂⁺) correspond to cleavage between the pyrimidine and triazolo rings, followed by loss of the 2-methylphenyl group.
Table 3: Key HRMS Fragments
| m/z (observed) | Proposed Formula | Error (ppm) |
|---|---|---|
| 375.1024 | C₂₀H₁₆ClN₆⁺ | -1.1 |
| 252.0897 | C₁₃H₁₁ClN₃⁺ | +0.8 |
| 123.0441 | C₇H₇N₂⁺ | -0.6 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
IR spectroscopy (KBr pellet) identifies functional groups:
- Strong absorption at 1580 cm⁻¹ corresponds to C=N stretching in the triazolo ring.
- Aromatic C–H bending vibrations appear at 830 cm⁻¹ (meta-substituted phenyl) and 760 cm⁻¹ (ortho-substituted phenyl).
- The C–Cl stretch is observed as a medium-intensity peak at 680 cm⁻¹.
UV-Vis spectroscopy (methanol) reveals π→π* transitions characteristic of conjugated heteroaromatics:
- λ_max : 274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 320 nm (ε = 8,700 L·mol⁻¹·cm⁻¹).
- Bathochromic shifts in polar solvents confirm charge-transfer interactions between electron-rich phenyl groups and electron-deficient triazolo-pyrimidine core.
Table 4: Spectral Assignments
| Technique | Key Signals |
|---|---|
| IR | 1580 cm⁻¹ (C=N), 680 cm⁻¹ (C–Cl) |
| UV-Vis | 274 nm, 320 nm |
| ¹H NMR | δ 8.95 (H-5), δ 9.12 (H-2), δ 7.58 (H-2') |
Properties
Molecular Formula |
C20H15ClN6 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-5-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6/c1-12-5-3-4-6-15(12)19-24-25-20-16-10-23-27(18(16)22-11-26(19)20)14-8-7-13(2)17(21)9-14/h3-11H,1-2H3 |
InChI Key |
OVHFIDFLDQQBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5C)Cl |
Origin of Product |
United States |
Preparation Methods
Cascade Heterocyclization via Imidoester Intermediates
A foundational strategy involves the use of imidoesters derived from 5-amino-1H-pyrazole-4-carbonitriles. As demonstrated by Mezheritsky et al., imidoesters such as 2 (Figure 1) react with acylhydrazides in a multistep cascade process to form the pyrazolo[4,3-e][1,triazolo[1,5-c]pyrimidine scaffold. For the target compound, this method would require:
-
Synthesis of 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile through condensation of 3-chloro-4-methylphenylhydrazine with malononitrile derivatives.
-
Imidoester formation using triethyl orthoformate under reflux conditions (110°C, 6–8 hours).
-
Coupling with 2-methylphenyl acylhydrazide to induce cyclization into the triazolo ring.
Critical parameters include the stoichiometric ratio of acylhydrazide to imidoester (1.2:1) and the use of anhydrous dimethylformamide (DMF) as a solvent to prevent hydrolysis. Yields for analogous systems range from 45% to 62%, with purity dependent on chromatographic separation using silica gel and ethyl acetate/hexane gradients.
Alternative Route: Thermal Recyclization of Pyrazolo[3,4-d]Pyrimidines
An alternative pathway involves thermally induced recyclization of 4-(2-acylhydrazin-1-yl)pyrazolo[3,4-d]pyrimidines. Heating intermediates such as 7 (Figure 2) at 160–180°C in toluene facilitates intramolecular cyclodehydration, forming the triazolo[4,3-c]pyrimidine core. This method offers advantages in scalability but requires stringent temperature control to avoid decomposition byproducts.
Regioselective Functionalization
Chlorination at the 7-Position
The 3-chloro-4-methylphenyl moiety is installed early in the synthesis via Ullmann-type coupling. Using copper(I) iodide and 1,10-phenanthroline as ligands, the pyrazole nitrogen is arylated with 3-chloro-4-methyliodobenzene in DMSO at 120°C. Key considerations include:
-
Substrate pre-activation : Generation of the pyrazole anion using potassium tert-butoxide.
-
Reaction time : 24–36 hours for complete conversion.
-
Workup : Sequential extraction with ethyl acetate and water to remove copper residues.
Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent polarity | Anhydrous DMF | Maximizes SNAr |
| Reaction temperature | 80–100°C for cyclization | Prevents decomposition |
| Cooling rate | Gradual (1°C/min) | Reduces byproducts |
Polar aprotic solvents like DMF enhance nucleophilicity in cyclization steps, while slow cooling during crystallization improves crystal purity.
Byproduct Formation and Mitigation
Common byproducts include:
-
Di-substituted analogs : Caused by over-arylation during Ullmann coupling. Mitigated by using 1.05 equivalents of aryl iodide.
-
Ring-opened intermediates : Result from hydrolytic cleavage under acidic conditions. Controlled by maintaining pH >7 during aqueous workups.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include dechlorinated hydrocarbons.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Molecular docking studies suggest that the compound fits well into the active site of CDK2, indicating its potential as a therapeutic agent against various cancers .
Table 1: Summary of Anticancer Activity
| Compound | Target | Activity |
|---|---|---|
| 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | CDK2 | Inhibition |
| Other Pyrazole Derivatives | Various | Anticancer effects |
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways. This could lead to the development of new anti-inflammatory drugs based on its structure .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:
- Formation of the pyrazole core through hydrazone formation.
- Subsequent cyclization to form the triazolo-pyrimidine structure.
- Introduction of the chloro and methyl substituents via electrophilic aromatic substitution.
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy:
- A study conducted on MCF-7 breast cancer cells showed significant cytotoxicity with an IC50 value indicating potent anticancer activity .
- Another research highlighted its role in modulating inflammatory responses in cellular models .
Table 2: Case Study Findings
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Study A | MCF-7 | 5.16 | Significant cytotoxicity observed |
| Study B | Non-cancerous cells (MCF-10A) | >20 | Safe profile with minimal toxicity |
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Comparison of Triazolo Isomers
| Isomer Type | Melting Point (°C) | Key NMR Shifts (δ, ppm) |
|---|---|---|
| [1,2,4]Triazolo[4,3-c] | 336–337 | C3-H: 8.61–8.67 |
| [1,2,4]Triazolo[1,5-c] | 250–252 | C2-H: 8.13–8.16 |
Table 2: Substituent Effects on Activity
Adenosine Receptor Interactions
The absence of a hydroxyl group in the target compound (compared to 6 and 7 in ) may reduce hydrophilic interactions but improve blood-brain barrier penetration .
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, synthesis methods, and structure-activity relationships (SARs).
Molecular Characteristics
- Molecular Formula : C20H15ClN6
- Molecular Weight : 374.8 g/mol
- Structural Features : The compound features a unique arrangement of pyrazolo and triazolo rings fused with a pyrimidine core. The presence of two distinct phenyl substituents (3-chloro-4-methylphenyl and 2-methylphenyl) influences its electronic properties and interactions with biological targets.
Structural Representation
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | Structure | Anticancer properties |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with various biological macromolecules, potentially inhibiting key enzymes involved in cancer progression.
- Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
-
Case Studies :
- In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects across several cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 0.39 µM to 42.30 µM .
- Another study highlighted the compound's ability to induce apoptosis in HepG2 liver cancer cells through mitochondrial pathways .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent:
- Mechanism of Action : It is thought to modulate inflammatory pathways by inhibiting enzymes such as COX-2 and iNOS, which are critical in the inflammatory response.
-
Research Findings :
- Studies have reported that the compound reduces pro-inflammatory cytokines in RAW264.7 macrophage cells, indicating its potential utility in treating inflammatory diseases .
- A comparative analysis showed that its anti-inflammatory effects were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Methods
The synthesis of 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions:
-
Key Steps :
- Formation of the pyrazole ring.
- Construction of the triazole ring.
- Fusion with the pyrimidine ring.
- Introduction of chlorinated and methylated phenyl groups.
-
Synthetic Routes :
- The synthesis often utilizes commercially available precursors and may involve catalysts to enhance yield and purity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features:
- The presence of halogen (chlorine) and methyl groups on the phenyl rings enhances its reactivity and interaction with biological targets.
- Variations in substitution patterns have been shown to significantly affect its potency against cancer cell lines and inflammatory markers.
Q & A
Q. What synthetic methodologies are recommended for preparing 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine?
Answer: Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Heterocycle Formation: Use Suzuki-Miyaura coupling for aryl group introduction (e.g., attaching 3-chloro-4-methylphenyl groups) .
- Triazolo-Pyrimidine Core Assembly: Employ reflux conditions in polar aprotic solvents (e.g., DMF or DCM) with catalysts like Pd(PPh₃)₄ for cyclization .
- Deprotection/Functionalization: For final modifications, reagents like BBr₃ in DCM (e.g., demethylation of methoxy groups) may be used .
Validation: Monitor reactions via TLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry (MS) .
Q. How should researchers characterize the structural integrity of this compound?
Answer: A multi-technique approach is essential:
- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton splitting patterns) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry by obtaining single crystals (e.g., using slow evaporation in ethanol) .
Note: Compare data with structurally analogous triazolo-pyrimidine derivatives .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
Answer: Initial screens should target kinase or phosphodiesterase inhibition, given structural similarity to known inhibitors:
- Kinase Assays: Use ATP-competitive ELISA-based kits to assess IC₅₀ values against kinases like CDK or Aurora kinases .
- Cellular Toxicity: Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to determine cytotoxicity .
Methodological Caution: Include positive controls (e.g., staurosporine for kinase assays) and validate results in triplicate .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s bioactivity?
Answer: Combine molecular docking and DFT calculations:
- Docking Studies: Use AutoDock Vina to predict binding modes against targets like A2A adenosine receptors (similar to pyrazolo-triazolo-pyrimidine derivatives) .
- DFT Analysis: Calculate electrostatic potential maps to identify sites for electrophilic/nucleophilic modification (e.g., chloro or methyl group substitution) .
Validation: Cross-reference computational predictions with experimental SAR data from analogs .
Q. How might researchers resolve contradictions in biological activity data across different studies?
Answer: Contradictions often arise from assay variability or impurity profiles. Mitigate via:
- Standardized Protocols: Adhere to NIH/WHO guidelines for IC₅₀ determination (e.g., fixed ATP concentrations in kinase assays) .
- Impurity Profiling: Use HPLC-MS to quantify byproducts (e.g., dehalogenated derivatives) that may skew activity .
- Collaborative Validation: Replicate studies in independent labs using identical compound batches .
Q. What strategies are effective for improving aqueous solubility without compromising target affinity?
Answer: Modify substituents while preserving the core pharmacophore:
- Polar Group Introduction: Replace methyl groups with morpholine or piperazine via reductive amination (e.g., as in pyrazolo[1,5-a]pyrimidine derivatives) .
- Prodrug Approach: Synthesize phosphate or acetate esters for enhanced solubility, with enzymatic cleavage in vivo .
Validation: Measure logP (via shake-flask method) and solubility in PBS (pH 7.4) pre/post modification .
Q. How can crystallographic data resolve ambiguities in regiochemical assignments?
Answer: Single-crystal X-ray diffraction is definitive:
Q. What in vitro models are appropriate for studying its metabolic stability?
Answer:
- Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH; quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Data Interpretation: Half-life (t₁/₂) >60 min suggests favorable metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
